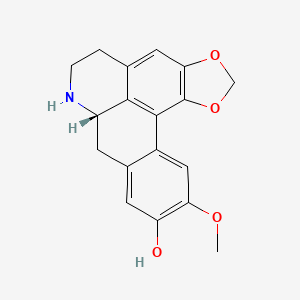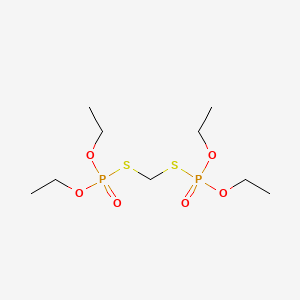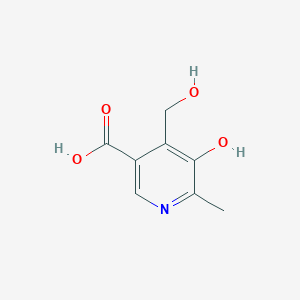
5-Pyridoxic acid
概要
説明
5-Pyridoxic acid is a metabolite of vitamin B6, which is a group of chemically similar compounds that include pyridoxine, pyridoxal, and pyridoxamine. This compound is formed in the body through the oxidation of pyridoxal and is excreted in the urine. It plays a crucial role in the metabolism of amino acids, glucose, and lipids.
作用機序
Target of Action
5-Pyridoxic acid, also known as Pyridoxal 5’-phosphate (PLP), is the active form of vitamin B6 . It serves as a coenzyme in more than 140 enzyme reactions in amino acid, glucose, and lipid metabolism . It plays a pivotal role in biochemical processes including transamination, decarboxylation, and glycogen phosphorylase activity .
Mode of Action
This compound is converted to pyridoxal 5’-phosphate in the body, which is an important coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid . It is involved in the metabolism of proteins, lipids, and carbohydrates, and in processes essential for the synthesis or metabolism of hemoglobin, neurotransmitters, nucleic acids, one-carbon units, immunomodulatory metabolites .
Biochemical Pathways
This compound affects various biochemical pathways. It serves as a cofactor for more than 140 enzymatic reactions, mainly associated with synthesis, degradation, and interconversion of amino acids and neurotransmitter metabolism . PLP-dependent enzymes are also involved in various physiological processes, including biologically active amine biosynthesis, lipid metabolism, heme synthesis, nucleic acid synthesis, protein and polyamine synthesis, and several other metabolic pathways .
Pharmacokinetics
The absorption of this compound involves its dephosphorylation catalyzed by a membrane-bound alkaline phosphatase . Those products and nonphosphorylated forms in the digestive tract are absorbed by diffusion, which is driven by trapping of the vitamin as 5′-phosphates through the action of phosphorylation (by a pyridoxal kinase) in the jejunal mucosa . Pyridoxine is mainly metabolized to 4-pyridoxic acid, an inactive compound, formed by the action of hepatic aldehyde oxidase on free pyridoxal .
Result of Action
This compound plays a critical role in both the innate and adaptive immune responses . A variety of disease conditions have repeatedly been found to be associated with low levels of plasma PLP, including rheumatoid arthritis (RA), inflammatory bowel disease (IBD), cardiovascular disease, deep vein thrombosis, diabetes, and cancer . An inverse relationship has been found between the inflammatory marker C-reactive protein (CRP) and plasma PLP status .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, most of the extemporaneously prepared liquids from dietary supplements were found to be stable at room temperature (protected from light) after 24 hours but unstable after 4 hours when exposed to light . A key photodegradation product of PLP in water was confirmed as 4-pyridoxic acid 5′-phosphate (PAP) . Therefore, proper storage of aqueous PLP is crucial for maintaining its stability and efficacy .
準備方法
Synthetic Routes and Reaction Conditions: 5-Pyridoxic acid can be synthesized through the oxidation of pyridoxal using various oxidizing agents. One common method involves the use of potassium permanganate in an acidic medium. The reaction typically requires careful control of temperature and pH to ensure the complete conversion of pyridoxal to this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the microbial oxidation of pyridoxine or pyridoxal. Specific strains of bacteria, such as Microbacterium luteolum, have been identified to efficiently catalyze this conversion. The process involves fermentation followed by extraction and purification of the desired product.
化学反応の分析
Types of Reactions: 5-Pyridoxic acid primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride and other reducing agents.
Substitution: Strong nucleophiles such as hydroxide ions.
Major Products Formed:
Oxidation: Further oxidation can lead to the formation of pyridoxic acid derivatives.
Reduction: Reduction typically yields pyridoxal or pyridoxine.
Substitution: Substitution reactions can produce various pyridoxal derivatives depending on the nucleophile used.
科学的研究の応用
5-Pyridoxic acid has several applications in scientific research:
Chemistry: It is used as a standard in analytical chemistry for the quantification of vitamin B6 metabolites.
Biology: It serves as a biomarker for vitamin B6 status in biological studies.
Medicine: Research has shown its potential role in diagnosing and monitoring vitamin B6 deficiency and related disorders.
Industry: It is used in the production of vitamin B6 supplements and fortified foods.
類似化合物との比較
- Pyridoxine
- Pyridoxal
- Pyridoxamine
- Pyridoxal 5’-phosphate
- Pyridoxamine 5’-phosphate
Comparison: 5-Pyridoxic acid is unique among these compounds as it is the primary catabolite excreted in the urine, making it a valuable biomarker for vitamin B6 status. Unlike pyridoxal 5’-phosphate, which is the active coenzyme form of vitamin B6, this compound does not have coenzyme activity but is crucial for understanding the metabolism and excretion of vitamin B6.
特性
IUPAC Name |
5-hydroxy-4-(hydroxymethyl)-6-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-4-7(11)6(3-10)5(2-9-4)8(12)13/h2,10-11H,3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZTVPVXKYQRJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501177128 | |
| Record name | 5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501177128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524-07-2 | |
| Record name | 5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyridoxic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501177128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-PYRIDOXIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDF4ZG9Z7H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4-Methoxy-phenylsulfanyl)-ethyl]-pyridine](/img/structure/B1208445.png)

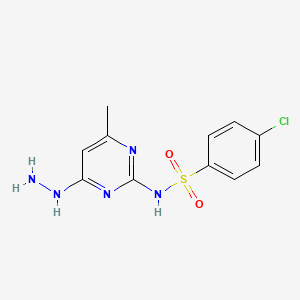
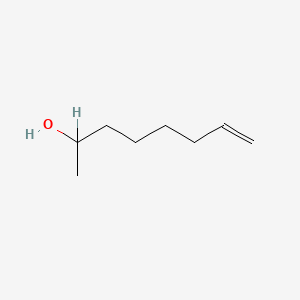
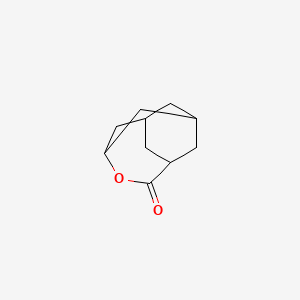
![4-[(2-Chlorophenyl)hydrazo]-5-methyl-3-pyrazolone](/img/structure/B1208451.png)

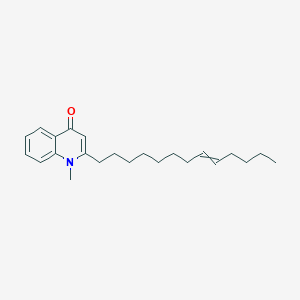

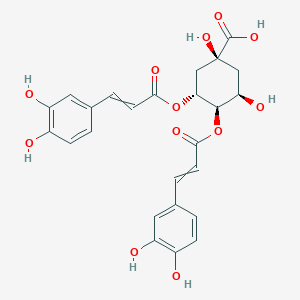
![(1R,3R)-7-[2-(hydroxymethyl)-4,5-dimethoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B1208460.png)

